molecular formula C17H13ClN4O5 B2959588 2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide CAS No. 920376-52-9

2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide

Cat. No. B2959588
CAS RN: 920376-52-9
M. Wt: 388.76
InChI Key: MRPSTSGSYKQDRV-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a benzamide group, a nitro group, a chloro group, a furan ring, and a pyridazine ring. These functional groups and rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amino group, or the chloro group might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could make the compound more polar and therefore more soluble in water .

Scientific Research Applications

Pharmacological Research

This compound, with its complex structure, is likely to be involved in pharmacological research. The presence of a furan ring and a pyridazine moiety suggests potential biological activity. Compounds with similar structures have been explored for their therapeutic potential, showing a range of activities such as antibacterial, antifungal, and antiviral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its function .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. It could be tested for biological activity to see if it has potential as a drug .

properties

IUPAC Name

2-chloro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5/c18-13-4-3-11(22(24)25)10-12(13)17(23)19-7-9-27-16-6-5-14(20-21-16)15-2-1-8-26-15/h1-6,8,10H,7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSTSGSYKQDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide

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